Cas no 1781118-11-3 (tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate)

Tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate is a protected amino acid derivative widely used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions, and a 2-methoxyphenyl ketone moiety, offering versatility in further functionalization. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where its robust protection strategy and compatibility with diverse reaction conditions ensure high yields and purity. Its crystalline solid form allows for easy handling and storage, making it a reliable intermediate for complex molecular constructions.
tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate structure
1781118-11-3 structure
Product Name:tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate
CAS No:1781118-11-3
MF:C14H19NO4
MW:265.30496430397
CID:6387842
PubChem ID:84729753
Update Time:2025-06-08

tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate
    • 1781118-11-3
    • EN300-1879660
    • tert-butyl N-[1-(2-methoxyphenyl)-2-oxoethyl]carbamate
    • Inchi: 1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(9-16)10-7-5-6-8-12(10)18-4/h5-9,11H,1-4H3,(H,15,17)
    • InChI Key: CNXJVLHIMJYIBP-UHFFFAOYSA-N
    • SMILES: O(C(NC(C=O)C1C=CC=CC=1OC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 265.13140809g/mol
  • Monoisotopic Mass: 265.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 64.6Ų

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Additional information on tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate

Professional Introduction to Tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate (CAS No. 1781118-11-3)

Tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate, with the CAS number 1781118-11-3, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry and agrochemicals. The structural features of this molecule, particularly the presence of a tert-butyl group and a 2-methoxyphenyl moiety, contribute to its unique chemical properties and potential biological activities.

The tert-butyl group, a common substituent in organic chemistry, enhances the lipophilicity of the molecule, making it more soluble in non-polar solvents. This property is particularly advantageous in drug formulation, where solubility plays a critical role in bioavailability. On the other hand, the 2-methoxyphenyl ring introduces a hydroxyl group that can participate in hydrogen bonding, influencing both the molecule's solubility and its interactions with biological targets.

In recent years, there has been growing interest in carbamate derivatives due to their potential as pharmacological agents. Carbamates are known for their ability to act as intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The specific structure of Tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate makes it a valuable building block for further chemical modifications and derivatization.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The methoxy group on the phenyl ring can serve as a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. For instance, modifications at this position could enhance binding affinity or selectivity towards certain enzymes or receptors.

Recent studies have highlighted the importance of carbamates in medicinal chemistry. A notable example is their use as protease inhibitors, which are crucial in treating various diseases such as HIV and cancer. The structural motif present in Tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate resembles those found in known inhibitors, suggesting that it could be a promising candidate for further development.

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The introduction of the carbamate group requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision.

From a computational chemistry perspective, Tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate has been studied to understand its molecular interactions and pharmacokinetic properties. Molecular docking simulations have shown that this compound can bind effectively to various biological targets, including enzymes and receptors involved in disease pathways. These simulations provide valuable insights into potential drug-like properties and help guide further optimization efforts.

The pharmaceutical industry has shown particular interest in carbamate derivatives due to their broad spectrum of biological activities. Tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate has been explored for its potential as an anti-inflammatory agent, an analgesic, and even an antiviral agent. Its dual functionality—combining lipophilicity from the tert-butyl group and hydrogen bonding capability from the methoxyphenyl ring—makes it a versatile scaffold for drug discovery.

In conclusion, Tert-butyl N-1-(2-methoxyphenyl)-2-oxoethylcarbamate (CAS No. 1781118-11-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for further exploration as a lead compound or intermediate in drug synthesis. As research continues to uncover new applications for carbamate derivatives, compounds like this one will undoubtedly play a crucial role in advancing therapeutic strategies.

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